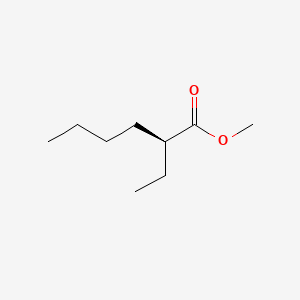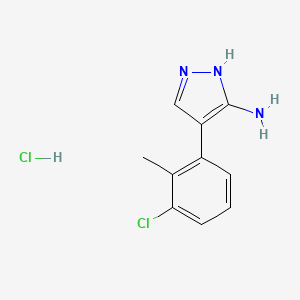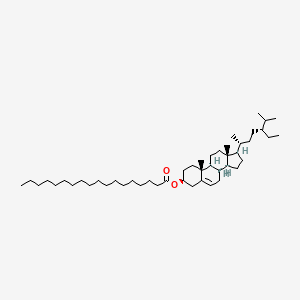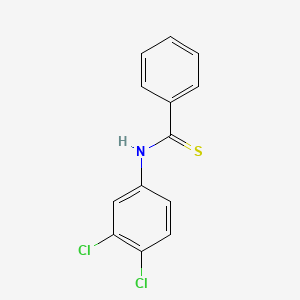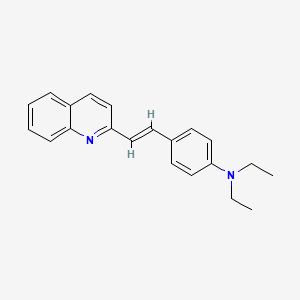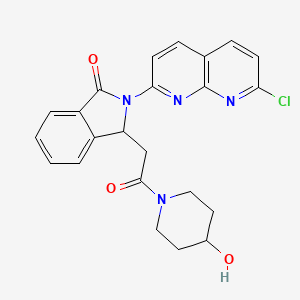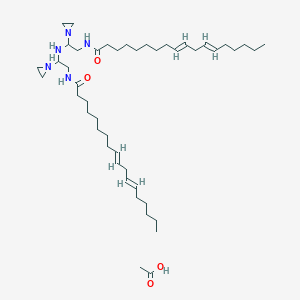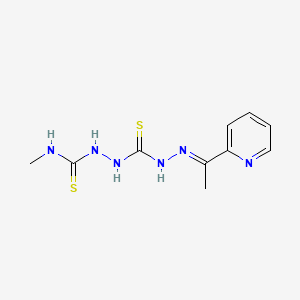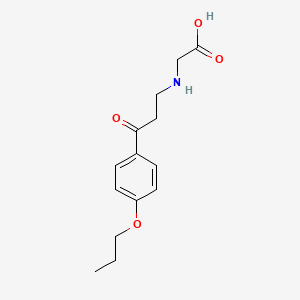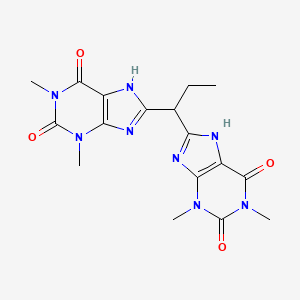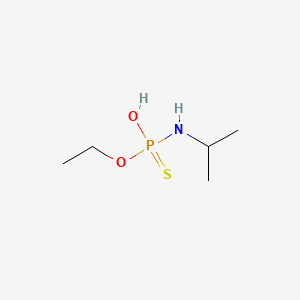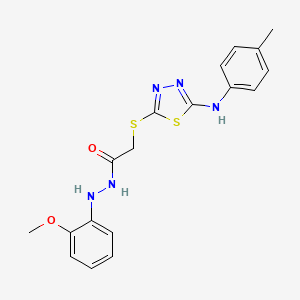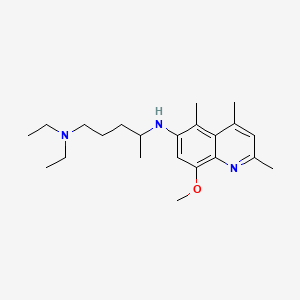
1,4-Pentanediamine, N(sup 1),N(sup 1)-diethyl-N(sup 4)-(8-methoxy-2,4,5-trimethyl-6-quinolinyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Pentanediamine, N(sup 1),N(sup 1)-diethyl-N(sup 4)-(8-methoxy-2,4,5-trimethyl-6-quinolinyl) is a complex organic compound with a unique structure that combines a pentanediamine backbone with a quinoline derivative
准备方法
The synthesis of 1,4-Pentanediamine, N(sup 1),N(sup 1)-diethyl-N(sup 4)-(8-methoxy-2,4,5-trimethyl-6-quinolinyl) typically involves multiple steps. The process begins with the preparation of the quinoline derivative, followed by its reaction with 1,4-pentanediamine. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound efficiently.
化学反应分析
1,4-Pentanediamine, N(sup 1),N(sup 1)-diethyl-N(sup 4)-(8-methoxy-2,4,5-trimethyl-6-quinolinyl) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinoline oxides.
Reduction: Reduction reactions can convert the quinoline moiety to its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline ring, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1,4-Pentanediamine, N(sup 1),N(sup 1)-diethyl-N(sup 4)-(8-methoxy-2,4,5-trimethyl-6-quinolinyl) has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
作用机制
The mechanism of action of 1,4-Pentanediamine, N(sup 1),N(sup 1)-diethyl-N(sup 4)-(8-methoxy-2,4,5-trimethyl-6-quinolinyl) involves its interaction with specific molecular targets. The quinoline moiety is known to interact with DNA and proteins, potentially disrupting their normal functions. This interaction can lead to the inhibition of key biological pathways, making the compound a potential candidate for therapeutic applications.
相似化合物的比较
1,4-Pentanediamine, N(sup 1),N(sup 1)-diethyl-N(sup 4)-(8-methoxy-2,4,5-trimethyl-6-quinolinyl) can be compared with other similar compounds, such as:
1,4-Pentanediamine, N(sup 1),N(sup 1)-diethyl-: This compound lacks the quinoline moiety, making it less complex and potentially less active in biological systems.
1,4-Pentanediamine, N(sup 4)-(7-chloro-4-quinolinyl)-N(sup 1),N(sup 1)-diethyl-: This compound has a chloro-substituted quinoline, which may alter its reactivity and biological activity.
N(sup 4)-(2-Butoxyethyl)-N(sup 1),N(sup 1)-diethyl-1,4-pentanediamine: This compound features a butoxyethyl group, which can influence its solubility and reactivity.
The uniqueness of this compound) lies in its specific quinoline substitution, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
84264-55-1 |
|---|---|
分子式 |
C22H35N3O |
分子量 |
357.5 g/mol |
IUPAC 名称 |
1-N,1-N-diethyl-4-N-(8-methoxy-2,4,5-trimethylquinolin-6-yl)pentane-1,4-diamine |
InChI |
InChI=1S/C22H35N3O/c1-8-25(9-2)12-10-11-16(4)23-19-14-20(26-7)22-21(18(19)6)15(3)13-17(5)24-22/h13-14,16,23H,8-12H2,1-7H3 |
InChI 键 |
LFODGIWMOBGUTL-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCCC(C)NC1=CC(=C2C(=C1C)C(=CC(=N2)C)C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


